2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzo[d]thiazole moiety, a methylsulfonyl group, and an acetamide linkage, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of benzo[d]thiazole core: The benzo[d]thiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the methylamino group: The benzo[d]thiazole core is then reacted with methylamine to introduce the methylamino group.
Acetamide formation: The resulting intermediate is further reacted with 4-(methylsulfonyl)phenylacetic acid or its derivatives to form the final acetamide compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, as a COX-1/COX-2 inhibitor, the compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds also contain a benzimidazole core and exhibit similar biological activities, such as enzyme inhibition.
Thiazole derivatives: Compounds with a thiazole core share structural similarities and may have comparable chemical and biological properties.
Sulfonamide derivatives: These compounds contain a sulfonamide group and are known for their antibacterial and anti-inflammatory activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological effects.
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-20(17-19-14-5-3-4-6-15(14)24-17)11-16(21)18-12-7-9-13(10-8-12)25(2,22)23/h3-10H,11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHVTMOOZFVLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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